N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(propan-2-yloxy)benzamide
Description
The compound N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(propan-2-yloxy)benzamide features a benzamide core substituted with a 4-isopropoxy group and a thiazole-containing ethyl chain. Spectral characterization (IR, NMR) would confirm key functional groups, such as the amide C=O (~1660–1682 cm⁻¹) and thiazole C-S (~1240–1255 cm⁻¹), as observed in related compounds .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-14(2)27-19-9-7-16(8-10-19)21(26)24-12-11-20-15(3)25-22(28-20)17-5-4-6-18(23)13-17/h4-10,13-14H,11-12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNAWSRKLWIRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the subsequent substitution reactions, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring could yield sulfoxides or sulfones, while reduction of the benzamide moiety could yield amines.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(propan-2-yloxy)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding, as it may interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are likely to play key roles in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. The benzamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Features
The compound’s benzamide backbone is shared with several agrochemicals (e.g., flutolanil, diflufenican) listed in and . Its unique structural attributes include:
- 4-(Propan-2-yloxy)benzamide group : Compared to flutolanil’s 3-(1-methylethoxy)phenyl substituent, this group introduces steric bulk and lipophilicity.
- Thiazole-ethyl linkage : Unlike sulfonamide analogs (e.g., G570-0109 in ), this amide-based thiazole side chain may influence target binding and metabolic stability.
Physicochemical Properties
Comparative Data Table
Key Differentiators
- Thiazole vs. Triazole/Sulfonamide : The thiazole ring (vs. triazole in sulfentrazone or sulfonamide in G570-0109) may alter binding kinetics or resistance profiles.
Research Implications
The compound’s hybrid structure (benzamide + thiazole) warrants further investigation for:
- Target Identification: Potential overlap with benzamide fungicides or thiazole-based herbicides.
- Metabolic Stability : The ethyl-thiazole linkage may reduce oxidative degradation compared to sulfonamides .
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(propan-2-yloxy)benzamide is a complex organic compound that exhibits significant biological activity. Its structural features, including the thiazole and fluorophenyl groups, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C18H22FN3OS and a molecular weight of 345.45 g/mol. The presence of a fluorine atom enhances the compound's lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22FN3OS |
| Molecular Weight | 345.45 g/mol |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thiazole ring can participate in hydrogen bonding and π-stacking interactions with target proteins, while the fluorophenyl group may enhance binding affinity due to its electron-withdrawing properties.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to inflammation or cell survival.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 10.5 |
| Thiazole Derivative B | HeLa (Cervical Cancer) | 12.0 |
The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics that facilitate interaction with cellular targets.
Antimicrobial Activity
Additionally, compounds with similar thiazole structures have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic processes.
Case Studies
-
Study on Thiazole Derivatives :
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. Among these, a derivative closely related to the compound showed an IC50 value of 8 μM against the MCF-7 cell line, indicating strong cytotoxic effects . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of thiazole-based compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(propan-2-yloxy)benzamide?
Answer:
The synthesis of thiazole-containing compounds often involves coupling reactions, cyclization, and functional group transformations. Key steps include:
- Thiazole ring formation : React 3-fluorophenyl-substituted thioureas with α-halo ketones under basic conditions (e.g., KOH/EtOH) to generate the 4-methyl-1,3-thiazole core .
- Ethyl linker introduction : Use nucleophilic substitution or reductive amination to attach the ethyl chain to the thiazole moiety. Solvent choice (e.g., DMF or dioxane) and catalysts (e.g., triethylamine) influence reaction efficiency .
- Benzamide coupling : Activate the carboxylic acid group (e.g., via chloroacetyl chloride) and react with the amine-terminated intermediate. Monitor reaction progress with TLC or HPLC .
- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of electrophiles) and employ recrystallization (ethanol-DMF mixtures) to purify the final product .
Advanced: How can computational docking studies guide the design of analogs targeting specific biological receptors?
Answer:
Molecular docking provides insights into binding modes and structure-activity relationships (SAR):
- Receptor selection : Identify targets (e.g., kinases or enzymes) with structural homology to proteins known to bind thiazole derivatives .
- Ligand preparation : Generate 3D conformers of the compound and analogs using software like AutoDock Vina. Include protonation states relevant to physiological pH.
- Binding pose analysis : Compare docking scores and interactions (e.g., hydrogen bonds with active-site residues, π-π stacking with aromatic side chains). For example, highlights fluorophenyl-thiazole interactions in the active site of a model enzyme .
- Validation : Cross-validate docking results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Discrepancies may indicate limitations in force fields or solvation models.
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzamide, C-F stretch at ~1100–1250 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns:
- Thiazole protons resonate at δ 6.8–7.5 ppm (aromatic region).
- Ethyl linker protons (CH₂-CH₂) appear as triplets/quartets at δ 2.5–3.5 ppm .
- 4-(Propan-2-yloxy)benzamide shows a singlet for the isopropyl group at δ 1.2–1.4 ppm .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the molecular formula .
Advanced: How can researchers resolve contradictions in biological activity data across different assay models?
Answer:
- Assay standardization : Ensure consistent parameters (e.g., cell lines, incubation times, and solvent controls). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .
- Mechanistic studies : Use orthogonal assays (e.g., Western blotting for target engagement alongside cell viability assays) to confirm on-target effects.
- Pharmacokinetic profiling : Evaluate bioavailability, plasma protein binding, and metabolite formation in vivo to explain reduced efficacy compared to in vitro results .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Answer:
- Solvent screening : Test mixtures like ethanol-DMF (8:2), ethyl acetate-hexane, or acetone-water. Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates, while gradual cooling promotes crystal formation .
- Purity assessment : Monitor via melting point consistency (±1°C deviation from literature values) and HPLC (≥98% peak area) .
Advanced: How can structure-activity relationship (SAR) studies improve the compound's metabolic stability?
Answer:
- Modification hotspots :
- Thiazole ring : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
- Benzamide moiety : Replace the isopropyloxy group with a bioisostere (e.g., cyclopropylmethoxy) to enhance steric hindrance against esterases .
- In vitro assays : Use liver microsomes or CYP450 isoforms to identify metabolic soft spots. For example, notes trifluoromethyl groups improve metabolic stability in similar scaffolds .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Employ a C18 column with gradient elution (water-acetonitrile + 0.1% formic acid). Use deuterated internal standards (e.g., D₆-benzamide analogs) to correct for matrix effects .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) to isolate the compound from plasma/tissue homogenates .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Selectivity screening : Profile the compound against kinase panels (e.g., Eurofins KinaseProfiler). Focus on ATP-binding pockets with unique residues (e.g., gatekeeper mutations) .
- Covalent modification : Introduce reversible covalent warheads (e.g., acrylamides) to enhance selectivity for cysteine-containing kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
